PF-6751979
Description
Typically, such compounds are investigated for their pharmacological or industrial applications, with structural and functional attributes tailored to specific targets. While direct data on PF-6751979 is absent, its comparison with analogous compounds can be contextualized using general guidelines for chemical analysis and manuscript preparation .
Properties
Molecular Formula |
C19H21F2N5O3S2 |
|---|---|
Molecular Weight |
469.5258 |
IUPAC Name |
N-(2-((4aR,6S,8aR)-2-amino-4a,6-dimethyl-4,4a,5,6-tetrahydropyrano[3,4-d][1,3]thiazin-8a(8H)-yl)thiazol-4-yl)-5-(difluoromethoxy)picolinamide |
InChI |
InChI=1S/C19H21F2N5O3S2/c1-10-5-18(2)9-31-17(22)26-19(18,8-28-10)15-25-13(7-30-15)24-14(27)12-4-3-11(6-23-12)29-16(20)21/h3-4,6-7,10,16H,5,8-9H2,1-2H3,(H2,22,26)(H,24,27)/t10-,18-,19+/m0/s1 |
InChI Key |
PQWLGKOGBRNRST-WQZPPZBRSA-N |
SMILES |
O=C(NC1=CSC([C@@]23N=C(N)SC[C@]2(C)C[C@H](C)OC3)=N1)C4=NC=C(OC(F)F)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-6751979; PF 6751979; PF6751979; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Hypothetically, PF-6751979 may belong to a class of halogenated aromatic compounds, given the prevalence of brominated and chlorinated derivatives in the evidence (e.g., CAS 1761-61-1, a brominated benzoic acid derivative, and CAS 1046861-20-4, a boronic acid-containing compound) . Key structural features for comparison might include:
- Functional groups : Presence of halogens (Br, Cl, F), boronic acids, or heterocyclic moieties.
- Molecular weight : Ranges from 200–350 Da for compounds in the evidence .
- Polarity : Log S (solubility) values between -2.99 and -1.98, indicating moderate solubility in aqueous media .
Table 1: Structural and Physicochemical Comparison
| Compound | CAS No. | Molecular Formula | Molecular Weight | Log S (ESOL) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound* | N/A | Hypothetical | ~300 Da | -2.5 (est.) | Halogen, heterocycle |
| CAS 1761-61-1 | 1761-61-1 | C₇H₅BrO₂ | 201.02 | -2.47 | Bromo, carboxylic acid |
| CAS 1046861-20-4 | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | -2.99 | Boronic acid, chloro |
| CAS 428854-24-4 | 428854-24-4 | C₁₇H₁₅FN₈ | 350.35 | -2.63† | Fluoro, pyrazolo-pyrimidine |
*Hypothetical data based on evidence trends; †Estimated from similar compounds .
Functional Analogues
If this compound is a therapeutic agent, its functional analogs might include compounds with demonstrated pharmacological activity. For example:
- Bioavailability : GI absorption and BBB permeability metrics (e.g., CAS 1046861-20-4 shows high GI absorption and BBB penetration) .
- Target engagement : Similar compounds in the evidence inhibit enzymes or interact with cellular transporters (e.g., CYP450 inhibition status) .
Table 2: Pharmacological Comparison
| Compound | Bioavailability (Score) | BBB Penetration | CYP Inhibition | Key Applications |
|---|---|---|---|---|
| This compound* | 0.55 (est.) | Yes | No | Hypothetical therapeutic |
| CAS 1761-61-1 | 0.55 | No | Not reported | Industrial synthesis |
| CAS 1046861-20-4 | 0.55 | Yes | No | Catalysis, drug intermediates |
| CAS 428854-24-4 | 0.55 (est.) | No | No | Kinase inhibition (hypothetical) |
Critical Analysis and Limitations
The absence of direct data on this compound necessitates reliance on analogous compounds and general guidelines:
- Contradictions : Variability in solubility and bioactivity among structurally similar compounds complicates extrapolation .
- Gaps : Pharmacodynamic data (e.g., IC₅₀, EC₅₀) are missing in the evidence, limiting mechanistic comparisons .
- Best practices: Follow IUPAC nomenclature and CASSI journal abbreviations for referencing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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